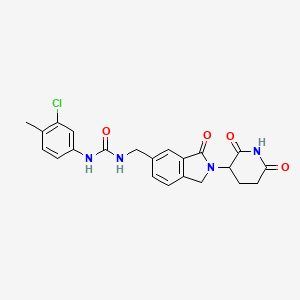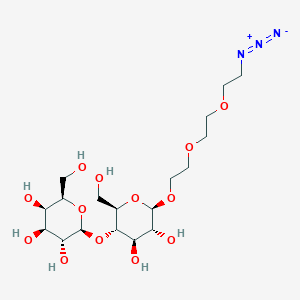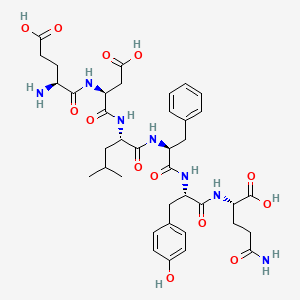
Glu-Ala-Leu-Phe-Gln-pNA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glu-Ala-Leu-Phe-Gln-pNA, also known as H-Glu-Ala-Leu-Phe-Gln-pNA, is a synthetic peptide substrate used in biochemical research. It is specifically designed to be a substrate for proteases, particularly the 3C-like protease from Chiba virus and human rhinovirus-14. The compound has a molecular weight of 726.78 and a chemical formula of C₃₄H₄₆N₈O₁₀ .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glu-Ala-Leu-Phe-Gln-pNA involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, Glu, is attached to a solid resin support.
Sequential addition of amino acids: The remaining amino acids (Ala, Leu, Phe, Gln) are added sequentially using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage from the resin: The peptide is cleaved from the resin using a cleavage reagent, typically trifluoroacetic acid (TFA).
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar steps as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Glu-Ala-Leu-Phe-Gln-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The peptide bond between Gln and pNA is cleaved, releasing p-nitroaniline (pNA), which can be measured spectrophotometrically.
Common Reagents and Conditions
Proteases: Enzymes such as 3C-like protease from Chiba virus and human rhinovirus-14.
Buffers: Reaction buffers typically contain HEPES (pH 7.5), NaCl, EDTA, and DTT.
Temperature: Reactions are often conducted at 0°C to 30°C, depending on the stability of the protease
Major Products
The major product of the hydrolysis reaction is p-nitroaniline (pNA), which is released upon cleavage of the peptide bond .
Wissenschaftliche Forschungsanwendungen
Glu-Ala-Leu-Phe-Gln-pNA is widely used in scientific research for the following applications:
Biochemical Assays: It serves as a substrate for protease activity assays, allowing researchers to measure enzyme kinetics and inhibitor efficacy.
Drug Development: The compound is used in the development of antiviral drugs targeting proteases from viruses such as Chiba virus and human rhinovirus-14.
Protein Engineering: Researchers use this compound to study the specificity and activity of engineered proteases .
Wirkmechanismus
Glu-Ala-Leu-Phe-Gln-pNA exerts its effects by serving as a substrate for specific proteases. The protease recognizes and binds to the peptide sequence, cleaving the bond between Gln and pNA. This cleavage releases p-nitroaniline, which can be detected and quantified. The molecular targets are the active sites of the proteases, and the pathway involves the hydrolysis of the peptide bond .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glu-Ala-Leu-Phe-Gln-AMC: Another peptide substrate with a similar sequence but with 7-amino-4-methylcoumarin (AMC) instead of pNA.
Glu-Ala-Leu-Phe-Gln-R110: A substrate with rhodamine 110 (R110) as the chromophore.
Uniqueness
Glu-Ala-Leu-Phe-Gln-pNA is unique due to its use of p-nitroaniline as the chromophore, which allows for easy spectrophotometric detection. This makes it particularly useful for high-throughput screening assays and kinetic studies .
Eigenschaften
Molekularformel |
C34H46N8O10 |
|---|---|
Molekulargewicht |
726.8 g/mol |
IUPAC-Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-(4-nitroanilino)-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C34H46N8O10/c1-19(2)17-26(40-30(46)20(3)37-31(47)24(35)13-16-29(44)45)33(49)41-27(18-21-7-5-4-6-8-21)34(50)39-25(14-15-28(36)43)32(48)38-22-9-11-23(12-10-22)42(51)52/h4-12,19-20,24-27H,13-18,35H2,1-3H3,(H2,36,43)(H,37,47)(H,38,48)(H,39,50)(H,40,46)(H,41,49)(H,44,45)/t20-,24-,25-,26-,27-/m0/s1 |
InChI-Schlüssel |
SINNUWCKIZVIJU-KKASSDGMSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(CCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12393675.png)

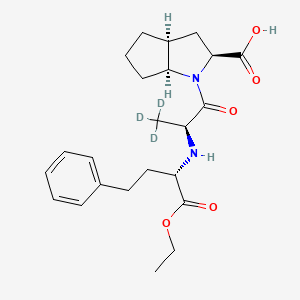
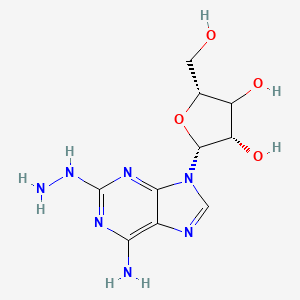
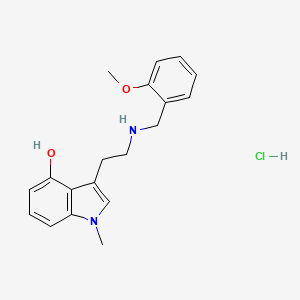
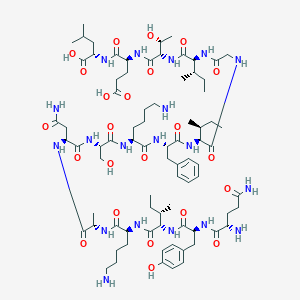
![(1aR,4S,4aS,7R,7aS,7bR)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol](/img/structure/B12393716.png)


![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12393743.png)
